molecular formula C10H10FNO2 B15199951 6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B15199951
M. Wt: 195.19 g/mol
InChI Key: XLQMOFIAIOGEOL-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the Doebner-Miller synthesis, starting from aniline and 4-fluoroaniline. The process includes the following steps :

    N-nitrosation: Aniline or 4-fluoroaniline is treated with sodium nitrite and concentrated hydrochloric acid to form the corresponding nitroso compound.

    Cyclization: The nitroso compound undergoes cyclization with trifluoroacetic anhydride at low temperatures to form the desired quinoline derivative.

    Oxidation and Reduction: The intermediate is then oxidized using selenium dioxide and subsequently reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with altered electronic properties.

    Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Selenium dioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, and halides.

Major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives with potential biological activities .

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have significant therapeutic potential .

Comparison with Similar Compounds

6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:

  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the fluorine atom in these compounds enhances their chemical stability and biological activity, making them valuable in various research and industrial applications .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3H2,(H,13,14)

InChI Key

XLQMOFIAIOGEOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)NC1C(=O)O

Origin of Product

United States

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